(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid
Description
(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is a conjugated enolic acid characterized by a biphenyl moiety at the 4-position of a but-2-enoic acid backbone. The Z-configuration denotes the spatial arrangement of substituents around the double bond, with the hydroxyl and oxo groups on the same side.
Properties
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-(4-phenylphenyl)but-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10,17H,(H,19,20)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXKCIHZJJBMKZ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)C(=O)O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid typically involves the reaction of biphenyl derivatives with suitable reagents under controlled conditions. One common method involves the use of Grignard reagents, where biphenyl magnesium bromide reacts with appropriate carbonyl compounds to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and electrophilic substitution reactions are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
It may be used in the development of pharmaceuticals and as a probe for studying biochemical pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its biphenyl structure imparts desirable properties like thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. This interaction can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituent variations, molecular properties, and available research findings:
Structural Analogues and Their Properties
*Estimated based on substituent contributions.
Key Comparative Insights
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in D1Y): Increase acidity of the enolic hydroxyl and stabilize the keto-enol tautomer . Hydroxyl Groups (e.g., 3-OH in ): Enhance hydrogen-bonding capacity, contributing to high melting points (>300°C). Biphenyl vs. Mono-Aromatic Systems: The target compound’s biphenyl group likely increases molecular weight (~300 g/mol estimated) and lipophilicity (higher XLogP3) compared to mono-phenyl analogs, favoring interactions with hydrophobic biological targets.
- Functional Group Modifications: Carboxylic Acid vs. Ester (): Ester derivatives exhibit lower water solubility but improved membrane permeability.
Synthetic Efficiency :
- Analytical Characterization: NMR data (e.g., δ 6.96 for enolic CH in ) and computational properties (e.g., topological PSA in ) are critical for structural confirmation and property prediction.
Biological Activity
(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid, often referred to as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a biphenyl moiety and a keto-enol functional group, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of (Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid can be represented as follows:
This structure features a double bond and hydroxyl group that are pivotal for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Antioxidant Activity
Studies have shown that derivatives of 4-oxobutenoic acid possess significant antioxidant properties. For instance, compounds with similar structures have been tested for their ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating effective radical scavenging capabilities .
2. Anticancer Properties
The anticancer potential of biphenyl derivatives has been explored extensively. A structure–activity relationship study indicated that modifications in the biphenyl ring can significantly influence the anticancer activity against various cancer cell lines. For example, certain substitutions increased cytotoxicity towards A549 lung cancer cells, suggesting that the presence of specific functional groups enhances biological activity .
3. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and other diseases. For instance, in vitro assays have demonstrated that related compounds can inhibit HIV-1 reverse transcriptase and integrase with varying degrees of potency, indicating a potential role in antiviral therapies .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant activity | The compound exhibited significant DPPH radical scavenging activity, comparable to known antioxidants. |
| Study 2 | Assess anticancer effects | Modifications to the biphenyl group enhanced cytotoxicity against A549 cells, with some derivatives reducing cell viability by over 60%. |
| Study 3 | Investigate enzyme inhibition | Compounds showed IC50 values in the low micromolar range against HIV-1 integrase, indicating promising antiviral activity. |
The biological activity of (Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is hypothesized to be mediated through several mechanisms:
- Radical Scavenging: The hydroxyl group plays a crucial role in neutralizing free radicals.
- Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Interaction: The structural features allow for effective binding to target enzymes involved in viral replication and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
